molecular formula C18H15F2NO3 B5633802 N-(2,3-difluoro-4-methoxybenzyl)-2-methyl-1-benzofuran-5-carboxamide

N-(2,3-difluoro-4-methoxybenzyl)-2-methyl-1-benzofuran-5-carboxamide

Cat. No. B5633802
M. Wt: 331.3 g/mol
InChI Key: SUCWFXCICAZWGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,3-difluoro-4-methoxybenzyl)-2-methyl-1-benzofuran-5-carboxamide often involves complex reactions and methodologies. For example, Bonacorso et al. (2015) presented a novel synthesis of antiepileptic drug analogues through a one-pot reaction employing solventless, metal-free catalysis, showcasing the innovative approaches in synthesizing complex organic compounds (Bonacorso et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is fundamental in understanding the physical and chemical properties of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For instance, the structure of related compounds has been elucidated using these methods, providing insights into their geometric configurations and molecular interactions (Polo et al., 2019).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of N-(2,3-difluoro-4-methoxybenzyl)-2-methyl-1-benzofuran-5-carboxamide is essential for its application in various fields. This includes its reactivity, stability, and interactions with other chemical entities. Research on similar compounds has provided valuable information on their potential chemical behaviors and reactivity profiles (Högberg et al., 1990).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystalline structure, are critical for its characterization and application. Studies on related compounds have detailed their physical characteristics, contributing to a deeper understanding of how such properties influence their practical applications (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, define the compound's behavior in chemical reactions and its stability under various conditions. Research in this area helps in tailoring the compound for specific applications, ensuring its effectiveness and stability (Kelly et al., 2007).

properties

IUPAC Name

N-[(2,3-difluoro-4-methoxyphenyl)methyl]-2-methyl-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c1-10-7-13-8-11(3-5-14(13)24-10)18(22)21-9-12-4-6-15(23-2)17(20)16(12)19/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCWFXCICAZWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)NCC3=C(C(=C(C=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-difluoro-4-methoxybenzyl)-2-methyl-1-benzofuran-5-carboxamide

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